1-Methyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride
Overview
Description
1-Methyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as naphthyridines. These compounds are characterized by a bicyclic structure containing nitrogen atoms. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride typically involves multi-step organic reactions. Common starting materials might include naphthyridine derivatives, which undergo various chemical transformations such as hydrogenation, alkylation, and cyclization under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride can undergo several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Hydrogenation to reduce double bonds or other functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce fully saturated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitrogen-containing heterocycles.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-Methyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1,6-naphthyridine: A related compound with a similar bicyclic structure.
1-Methyl-1,2,3,4-tetrahydroquinoline: Another nitrogen-containing heterocycle.
Uniqueness
1-Methyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride may exhibit unique properties such as enhanced solubility, stability, or specific biological activity compared to its analogs.
Properties
IUPAC Name |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-8-4-5-10-6-7(8)2-3-9(11)12;/h7-8,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIYQLKNGFQAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCNCC2CCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848410-29-7 | |
Record name | 1,6-Naphthyridin-2(1H)-one, octahydro-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848410-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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